1,3-Dimethoxy-5,8-dihydroxyxanthone
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Overview
Description
1,3-Dimethoxy-5,8-dihydroxyxanthone is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone framework. They are naturally found in various plants, fungi, lichens, and bacteria. The unique structure of this compound, characterized by methoxy and hydroxy groups, contributes to its distinct chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-5,8-dihydroxyxanthone typically involves the nucleophilic addition of 3,5-dimethoxyphenol to 2-methoxycarbonyl-1,4-benzoquinone, followed by cyclization and oxidation steps . The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like benzene or acetic anhydride. The process may also involve heating at elevated temperatures to facilitate the formation of the xanthone core.
Industrial Production Methods
Industrial production of xanthone derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance yield and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-5,8-dihydroxyxanthone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxy groups.
Substitution: Replacement of methoxy or hydroxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions may involve nucleophiles such as amines or halides under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinone derivatives, while reduction can produce dihydroxy derivatives .
Scientific Research Applications
1,3-Dimethoxy-5,8-dihydroxyxanthone has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex xanthone derivatives.
Biology: Studied for its potential anti-bacterial, anti-carcinogenic, and anti-oxidant properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-5,8-dihydroxyxanthone involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as α-glucosidase, leading to anti-diabetic effects. Its anti-carcinogenic properties are attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways like the MAPK/ERK pathway .
Comparison with Similar Compounds
Similar Compounds
1,3,5,8-Tetrahydroxyxanthone: Similar structure but with additional hydroxy groups.
1,3-Dihydroxy-2-methylxanthone: Contains a methyl group instead of methoxy groups.
1,7-Dihydroxy-3,4-dimethoxyxanthone: Different substitution pattern on the xanthone core.
Uniqueness
1,3-Dimethoxy-5,8-dihydroxyxanthone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and hydroxy groups allows for unique interactions with biological targets, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
103726-10-9 |
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Molecular Formula |
C15H12O6 |
Molecular Weight |
288.25 |
IUPAC Name |
5,8-dihydroxy-1,3-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O6/c1-19-7-5-10(20-2)13-11(6-7)21-15-9(17)4-3-8(16)12(15)14(13)18/h3-6,16-17H,1-2H3 |
SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C=CC(=C3O2)O)O |
Synonyms |
5,8-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one |
Origin of Product |
United States |
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